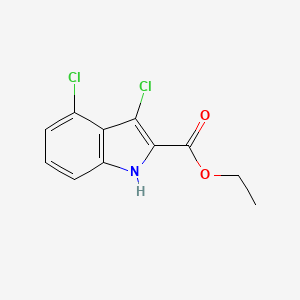

ethyl 3,4-dichloro-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

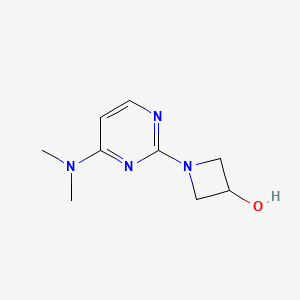

Ethyl 3,4-dichloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9Cl2NO2 . It is a derivative of indole-2-carboxylic acid, with two chlorine atoms at the 3rd and 4th positions of the indole ring .

Synthesis Analysis

The synthesis of this compound involves a Fischer indole cyclization process . The process starts with (E/Z)-Ethyl 2-[(3,5-dichlorophenyl)hydrazono]propanoate as the starting material . The reaction is carried out in a three-necked flask charged with PPA and heated to 70 °C . The mixture is then heated to 90–100 °C for 2.5 hours . After the reaction, the mixture is left to stand at 70 °C, and the upper toluene layer is separated . The final product is obtained after a series of extraction, concentration, and filtration steps .Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . The indole ring is substituted at the 3rd and 4th positions with chlorine atoms . At the 2nd position, it has a carboxylate functional group, which is esterified with an ethyl group .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of this compound is the Fischer indole cyclization . This reaction is a chemical rearrangement that leads to the formation of the indole ring from a (E/Z)-Ethyl 2-[(3,5-dichlorophenyl)hydrazono]propanoate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.1 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, Mass) are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Transformations

Indole Derivatives Synthesis : Research has shown methods for acylating ethyl indole-2-carboxylate derivatives to produce ethyl 3-acylindole-2-carboxylates effectively, utilizing carboxylic acids in the presence of trifluoroacetic anhydride and phosphoric acids. This approach highlights the compound's utility in synthesizing indole derivatives with specific substitutions at the 3-position (Murakami et al., 1985) Murakami et al., 1985.

Catalytic Reactions for Heterocycle Formation : Studies have introduced catalytic systems that enable the synthesis of complex heterocycles, such as tetrahydropyridines and oxindoles, demonstrating the compound's role in facilitating regioselective and diastereoselective transformations. For instance, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines to produce highly functionalized tetrahydropyridines (Zhu et al., 2003) Zhu et al., 2003.

Mechanisms of Amide Formation : The compound's relevance extends to understanding the mechanisms underlying chemical reactions, such as amide formation. Studies examining carbodiimide-mediated amide formation provide insights into the conditions favoring such transformations, crucial for bioconjugation and pharmaceutical chemistry (Nakajima & Ikada, 1995) Nakajima & Ikada, 1995.

Innovative Synthetic Routes : Innovative synthetic routes have been developed to create indole-based compounds with significant potential in drug discovery and materials science. For example, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization and CO2 fixation showcases an eco-friendly approach to functionalizing indole frameworks (Inamoto et al., 2012) Inamoto et al., 2012.

Advanced Functionalization Techniques : Research has also explored advanced techniques for functionalizing indole and related compounds, such as the Friedel-Crafts acylation in ionic liquids, highlighting efficient and green chemistry approaches for modifying such scaffolds (Yeung et al., 2002) Yeung et al., 2002.

Eigenschaften

IUPAC Name |

ethyl 3,4-dichloro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-9(13)8-6(12)4-3-5-7(8)14-10/h3-5,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXGFTALWFYSHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)

![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)

![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)

![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)